molecular formula C11H19ClSi2 B11869544 1-Chloro-1,2,2,2-tetramethyl-1-(4-methylphenyl)disilane CAS No. 61211-98-1

1-Chloro-1,2,2,2-tetramethyl-1-(4-methylphenyl)disilane

Cat. No.: B11869544
CAS No.: 61211-98-1
M. Wt: 242.89 g/mol
InChI Key: PMJLCLZVUVAJCA-UHFFFAOYSA-N
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Description

1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane is a chemical compound with the molecular formula C11H19ClSi2. It is a member of the disilane family, characterized by the presence of two silicon atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organometallic reagents. For instance, the reaction of chlorosilanes with Grignard reagents or organolithium compounds can yield the desired disilane compound .

Industrial Production Methods

Industrial production of 1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted disilane derivatives .

Scientific Research Applications

1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify other molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane is unique due to the presence of the p-tolyl group, which imparts distinct chemical properties and reactivity compared to other disilane compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

61211-98-1

Molecular Formula

C11H19ClSi2

Molecular Weight

242.89 g/mol

IUPAC Name

chloro-methyl-(4-methylphenyl)-trimethylsilylsilane

InChI

InChI=1S/C11H19ClSi2/c1-10-6-8-11(9-7-10)14(5,12)13(2,3)4/h6-9H,1-5H3

InChI Key

PMJLCLZVUVAJCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)([Si](C)(C)C)Cl

Origin of Product

United States

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